

An In-depth Technical Guide to the Oxaborole tRNA Trapping (OBORT) Mechanism

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Compound of Interest

Compound Name: 6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol

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Executive Summary

Oxaborole tRNA trapping (OBORT) is a novel antimicrobial mechanism of action exploited by a class of boron-containing heterocyclic compounds known as oxaboroles. This mechanism specifically targets leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. By forming a stable ternary adduct with the terminal adenosine of tRNA_{Leu} within the editing site of LeuRS, oxaboroles effectively trap the tRNA molecule, leading to the inhibition of protein synthesis and subsequent cell death. This unique mode of action has been successfully leveraged in the development of new antifungal and antibacterial agents, offering a promising avenue to combat drug-resistant pathogens. This guide provides a comprehensive overview of the OBORT mechanism, including its molecular basis, quantitative data on key inhibitors, detailed experimental protocols for its study, and visualizations of the critical pathways and workflows.

The Core Mechanism of Oxaborole tRNA Trapping (OBORT)

The OBORT mechanism is a sophisticated mode of enzyme inhibition that targets the editing domain of leucyl-tRNA synthetase (LeuRS), a class I aminoacyl-tRNA synthetase.^{[1][2]} LeuRS is responsible for the accurate attachment of leucine to its cognate tRNA (tRNA_{Leu}), a critical

step in protein translation.[3] The enzyme possesses two active sites: a synthetic site for aminoacylation and an editing site for proofreading and hydrolyzing mischarged tRNAs.[2][3]

The key to the OBORT mechanism lies in the unique chemical properties of the oxaborole scaffold, which contains a boron atom that acts as a Lewis acid.[4] This allows the oxaborole molecule to form a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of tRNA_{Leu}.[4][5] This adduct formation occurs within the editing site of the LeuRS enzyme.[5] The resulting ternary complex of LeuRS-tRNA_{Leu}-oxaborole effectively "traps" the tRNA in a non-productive state, preventing the catalytic cycle of the enzyme and ultimately halting protein synthesis.[5]

The specificity of oxaboroles for fungal or bacterial LeuRS over human cytoplasmic LeuRS can be attributed to structural differences in the editing site of the enzyme across different species, enabling the development of selective antimicrobial agents.[3]

Quantitative Data on Oxaborole Inhibitors

The efficacy of oxaborole compounds is quantified through various metrics, including the half-maximal inhibitory concentration (IC₅₀) against the target enzyme (LeuRS), the inhibition constant (K_i), and the minimum inhibitory concentration (MIC) against whole microbial cells. Below are tables summarizing these key quantitative data for prominent oxaborole inhibitors.

Table 1: Leucyl-tRNA Synthetase (LeuRS) Inhibition Data

| Compound | Target Organism | Enzyme | IC50 (µM) | Ki (µM) | Reference |
|-----------------------------------|---------------------------------|-------------------|---------------|-----------------------|---|
| Tavaborole (AN2690) | <i>Saccharomyces cerevisiae</i> | Cytoplasmic LeuRS | - | 1.85 (time-dependent) | [An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science. 2007 Jul 6;317(5834):118-21.] |
| Tavaborole (AN2690) | <i>Candida albicans</i> | Cytoplasmic LeuRS | - | - | [6] |
| Epetraborole (GSK225105 2/AN3365) | <i>Escherichia coli</i> | LeuRS | 0.31 | - | [1][2][4][7][8] [9][10][11] |
| AN6426 | Mycobacterium tuberculosis | LeuRS | 0.09 | - | [4] |
| PT638 (prodrug) | <i>Staphylococcus aureus</i> | LeuRS | >100 | - | [12] |
| Amino analogue of PT638 | <i>Staphylococcus aureus</i> | LeuRS | 3.0 ± 1.2 | - | [12] |
| AN3017 | Mycobacterium tuberculosis | LeuRS | 0.64 | - | [3] |
| AN2679 | Mycobacterium | LeuRS | 21.3 | - | [3] |

tuberculosis

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration.

Table 2: In Vitro Antimicrobial Activity (MIC) of Oxaboroles

| Compound | Target Organism | MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|-----------------------------------|-----------------------------|-------------|---------------|---------------|---|
| Tavaborole (AN2690) | Trichophyton rubrum | 1.0 - 8.0 | 4.0 | 8.0 | [Tavaborole Topical Solution, 5% for the Treatment of Onychomycosis. Anacor Pharmaceuticals. 2014.] |
| Tavaborole (AN2690) | Trichophyton mentagrophytes | 4.0 - 8.0 | 4.0 | 8.0 | [Tavaborole Topical Solution, 5% for the Treatment of Onychomycosis. Anacor Pharmaceuticals. 2014.] |
| Epetraborole (GSK225105 2/AN3365) | Escherichia coli | 4 | - | - | [11] |
| Epetraborole (GSK225105 2/AN3365) | Enterococcus faecalis | 8 | - | - | [11] |
| Epetraborole (GSK225105 2/AN3365) | Staphylococcus epidermidis | 2 | - | - | [11] |
| Epetraborole (GSK225105 2/AN3365) | Streptococcus pneumoniae | 2 | - | - | [11] |

| | | | | | |
|---|----------------------------------|----------------|---|---|----------|
| Epetraborole (GSK225105 2/AN3365) | Streptococcus pyogenes | 2 | - | - | [11] |
| Epetraborole (GSK225105 2/AN3365) | Acinetobacter baumannii (MDR) | 0.5 - 4 | - | - | [11] |
| Epetraborole (GSK225105 2/AN3365) | Enterobacteriaceae (MDR) | 0.5 - 2 | - | - | [11] |
| Epetraborole (GSK225105 2/AN3365) | Pseudomonas aeruginosa (MDR) | 1 - 4 | - | - | [11] |
| AN6426 | Mycobacterium tuberculosis | 0.13 | - | - | [4] |
| ZCL039 | Streptococcus pneumoniae | 5 | - | - | [3] |
| Various 3-substituted-2(5H)-oxaboroles | Penicillium chrysogenum | as low as 6.25 | - | - | [13][14] |
| Various 3-substituted-2(5H)-oxaboroles | Saccharomyces cerevisiae | as low as 5.20 | - | - | [13][14] |

Note: MIC values can vary based on the specific strain and the testing methodology used.

Experimental Protocols

Leucyl-tRNA Synthetase (LeuRS) Enzyme Inhibition Assay (Aminoacylation Assay)

This assay is fundamental to quantifying the inhibitory activity of oxaborole compounds against the LeuRS enzyme.[\[5\]](#)

Principle: The assay measures the amount of radiolabeled leucine that is attached to its cognate tRNA by LeuRS in the presence and absence of an inhibitor.

Materials:

- Recombinant LeuRS enzyme
- Oxaborole inhibitor compound
- ¹⁴C-labeled L-leucine
- Total tRNA preparation containing tRNALeu
- ATP solution
- Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
- Trichloroacetic acid (TCA) solution
- Filter membranes
- Scintillation counter

Protocol:

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing the LeuRS enzyme, various concentrations of the oxaborole inhibitor, and ¹⁴C-labeled L-leucine in the reaction buffer.
- **Pre-incubation:** Incubate the reaction mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

- Initiation of Reaction: Start the aminoacylation reaction by adding ATP and the total tRNA preparation.
- Incubation: Allow the reaction to proceed for a set time (e.g., 20 minutes) at the same temperature.
- Termination and Precipitation: Stop the reaction by adding cold TCA solution. This will precipitate the charged tRNALeu, while the unincorporated radiolabeled leucine remains in solution.
- Quantification: Collect the precipitate on a filter membrane and wash thoroughly with TCA to remove any remaining free radiolabeled leucine. Measure the radioactivity of the filter membrane using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor. The IC₅₀ value can then be determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.^[5]

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the oxaborole compound in a suitable growth medium.

Materials:

- Oxaborole inhibitor compound
- Target microorganism (e.g., *Trichophyton rubrum*)
- Liquid growth medium (e.g., RPMI-1640 for fungi)
- 96-well microtiter plates
- Spectrophotometer or visual inspection

Protocol:

- Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture, adjusting the turbidity to a specific McFarland standard to ensure a consistent cell density.
- Drug Dilution Series: Prepare a series of two-fold dilutions of the oxaborole inhibitor in the liquid growth medium in the wells of a 96-well plate.
- Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted drug. Include a positive control well (medium with inoculum, no drug) and a negative control well (medium only).
- Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 35°C for 96 hours for *Trichophyton* species).
- Reading Results: After incubation, determine the MIC by identifying the lowest concentration of the oxaborole compound that shows no visible growth. This can be done visually or by measuring the optical density using a spectrophotometer.

X-ray Crystallography of the LeuRS-tRNA-Oxaborole Complex

This structural biology technique provides high-resolution insights into the molecular interactions between the oxaborole inhibitor, tRNA, and the LeuRS enzyme.

Principle: A purified and crystallized complex of LeuRS, tRNA, and the oxaborole inhibitor is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to determine the three-dimensional atomic structure of the complex.

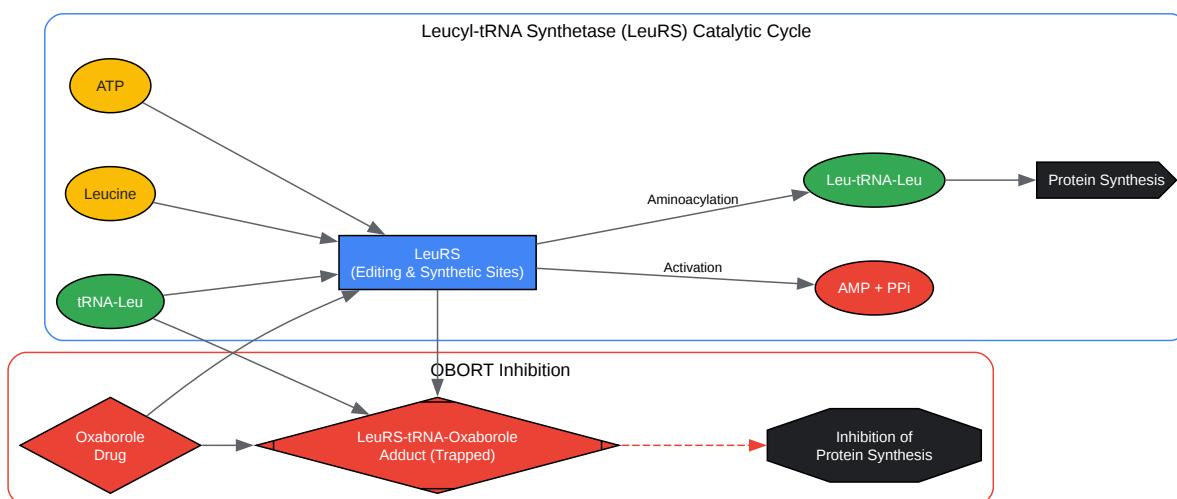
General Protocol:

- Protein Expression and Purification: Express and purify high-quality, soluble LeuRS enzyme.
- Complex Formation: Form the ternary complex by incubating the purified LeuRS with its cognate tRNA and the oxaborole inhibitor.

- Crystallization: Screen for crystallization conditions using various techniques (e.g., hanging drop vapor diffusion) to obtain well-ordered crystals of the complex.
- Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.
- Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the complex. Refine the model to best fit the experimental data.
- Structural Analysis: Analyze the final structure to identify the key interactions between the oxaborole inhibitor and the active site of the LeuRS enzyme, as well as its interaction with the tRNA molecule.

Visualizations of Pathways and Workflows

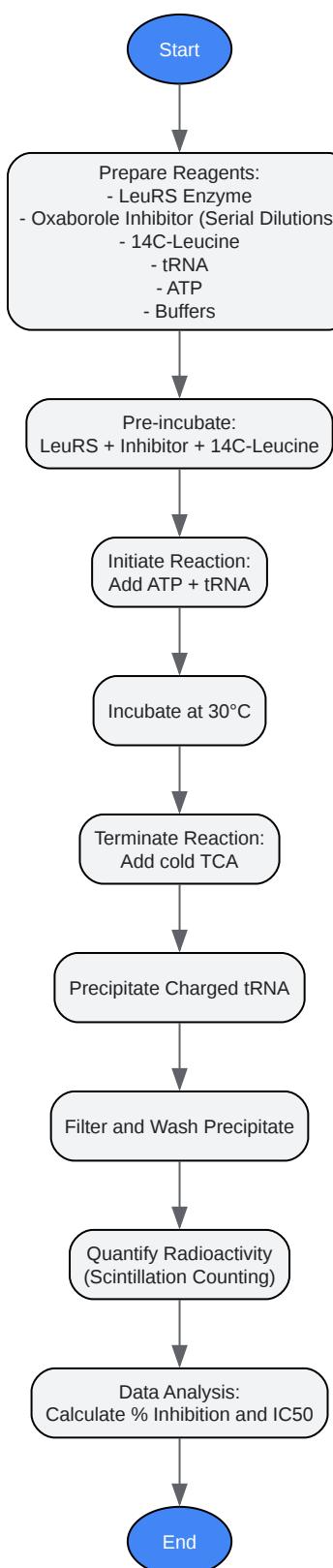
The Oxaborole tRNA Trapping (OBORT) Mechanism



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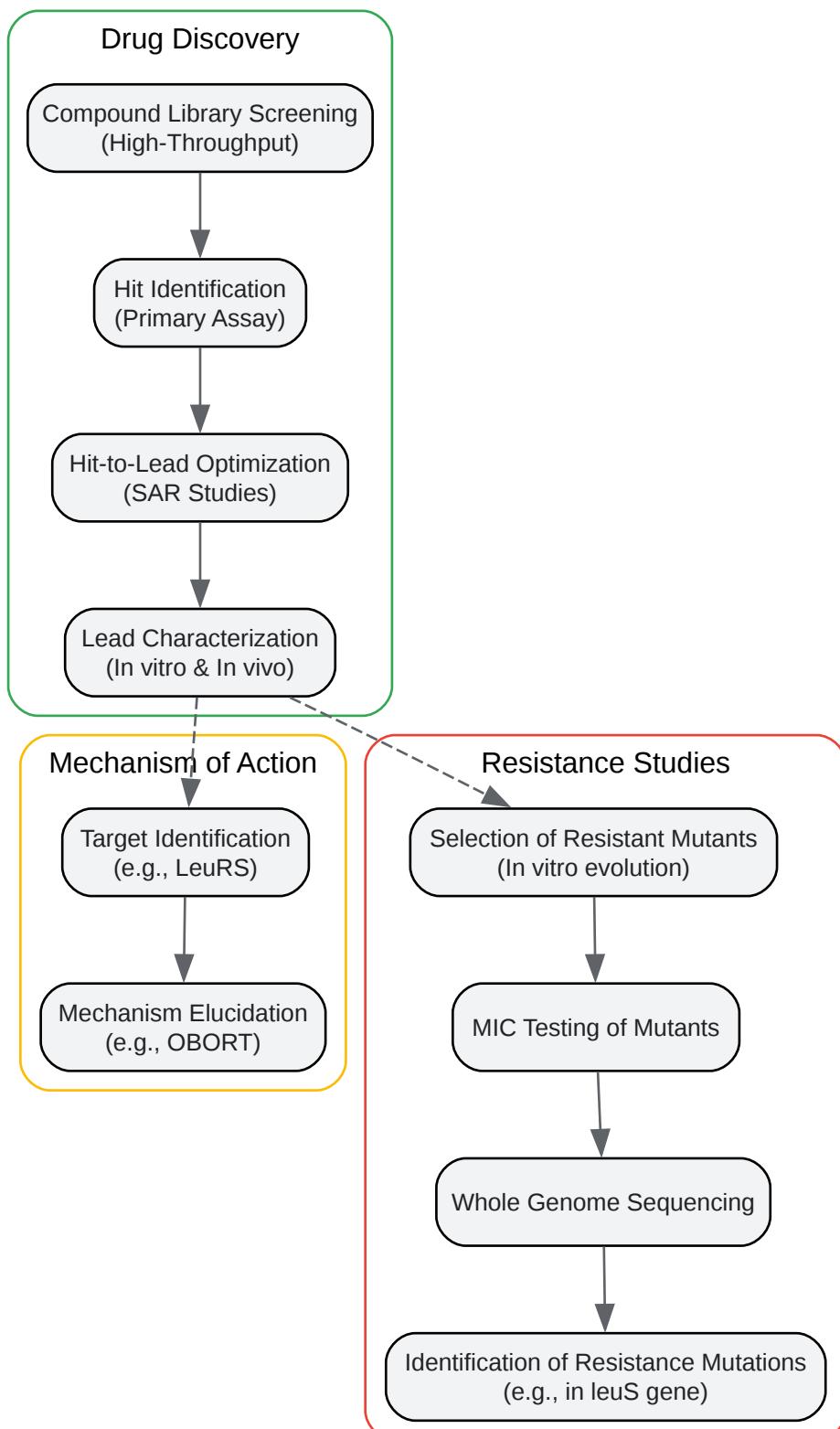
Caption: The OBORT mechanism: Oxaboroles trap tRNA^{Leu} in the editing site of LeuRS, forming a stable adduct and inhibiting protein synthesis.

Experimental Workflow for LeuRS Inhibition Assay

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Caption: Workflow for determining the IC50 of an oxaborole inhibitor against Leucyl-tRNA Synthetase.

Workflow for Antifungal Drug Discovery and Resistance Characterization

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Caption: A general workflow for the discovery of novel antifungal agents and the characterization of resistance mechanisms.

Conclusion

The Oxaborole tRNA Trapping (OBORT) mechanism represents a significant advancement in the field of antimicrobial drug discovery. Its unique mode of action, targeting an essential enzyme through a novel trapping mechanism, provides a powerful tool against a range of pathogens. The continued exploration of the structure-activity relationships of oxaborole compounds, coupled with detailed mechanistic and resistance studies, will undoubtedly pave the way for the development of the next generation of highly effective and specific antimicrobial therapies. This guide serves as a foundational resource for researchers dedicated to advancing this promising area of drug development.

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